Cas no 82263-61-4 ((5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid)

(5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid 化学的及び物理的性質
名前と識別子
-
- (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid
- 5,8,10,12-Eicosatetraenoic acid, 14,15-dihydroxy-, (5Z,8Z,10E,12E,14R,15S)-
-
- インチ: 1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-10,13,16,18-19,21-22H,2-3,5,11-12,14-15,17H2,1H3,(H,23,24)/b6-4+,9-7+,10-8-,16-13+
- InChIKey: RFCYXKNVYQOCTM-FEZUDZODSA-N
- ほほえんだ: CCCCCC(C(/C=C/C=C\C=C\C/C=C/CCCC(=O)O)O)O
じっけんとくせい
- 密度みつど: 1.040±0.06 g/cm3(Predicted)
- ふってん: 537.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.75±0.10(Predicted)
(5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 14-2041-39-100g |
14(R),15(S)-Dihydroxy-5(Z),8(Z),10(E),12(E)-eicosatetraenoic acid |
82263-61-4 | >98% | 100g |
€288.00 | 2025-03-07 | |
Larodan | 14-2041-39-100ug |
14(R),15(S)-Dihydroxy-5(Z),8(Z),10(E),12(E)-eicosatetraenoic acid |
82263-61-4 | >98% | 100ug |
€288.00 | 2023-09-19 |
(5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
(5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acidに関する追加情報
Introduction to (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid (CAS No. 82263-61-4)
CAS No. 82263-61-4 refers to a specialized polyunsaturated fatty acid derivative with a complex structural configuration. This compound, formally known as (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid, has garnered significant attention in the field of biochemistry and pharmacology due to its unique molecular properties and potential therapeutic applications. The presence of multiple double bonds and hydroxyl groups in its structure imparts distinct chemical reactivity and biological functionality, making it a subject of extensive research in various biomedical contexts.
The compound belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids that play crucial roles in modulating inflammatory responses, immune function, and cellular communication. Specifically, (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid exhibits structural similarities to known bioactive lipids such as leukotrienes and prostaglandins. However, its unique substitution pattern at the 14th and 15th carbon positions introduces novel biochemical pathways and interactions that distinguish it from more conventional eicosanoids.
Recent advancements in analytical chemistry have enabled more precise characterization of this compound. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and stereochemistry. These methodologies confirm the presence of five double bonds arranged in a specific geometric configuration (5Z,8Z,10E,12E), along with hydroxyl groups at the 14th and 15th positions. Such detailed structural information is critical for understanding its biological activity and developing potential therapeutic agents.
The biological significance of (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has been explored in several cutting-edge studies. Research indicates that this compound may exhibit anti-inflammatory properties by interacting with specific lipid receptors and signaling pathways. For instance, studies have demonstrated its ability to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in the development of novel anti-inflammatory drugs targeting chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Moreover, the compound’s unique stereochemistry at the 14th and 15th carbon atoms appears to be critical for its biological activity. Comparative studies have shown that enantiomers or isomers with different substitution patterns may exhibit significantly altered pharmacokinetic profiles and therapeutic efficacy. This underscores the importance of precise stereochemical control in drug design and development. Researchers are leveraging computational modeling and enzyme-mediated synthesis to produce enantiomerically pure forms of this compound for further pharmacological evaluation.
In vivo studies have also provided valuable insights into the metabolic fate and distribution of (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid within biological systems。 Metabolomics approaches have revealed that this compound undergoes selective enzymatic degradation or conjugation with other biomolecules, which may influence its bioavailability and duration of action。 These findings are crucial for optimizing drug formulations and delivery systems to maximize therapeutic effects while minimizing potential side effects。
The intersection of synthetic organic chemistry and medicinal chemistry has led to innovative strategies for producing (5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid on a scalable basis。 Catalytic hydrogenation、ozonolysis、and asymmetric synthesis techniques have been employed to construct key functional groups efficiently。 These synthetic advances not only facilitate research but also pave the way for industrial production if clinical trials demonstrate sufficient efficacy。
Future directions in research on this compound include exploring its role in neuroinflammatory disorders such as Alzheimer’s disease or multiple sclerosis。 Preliminary data suggest that it may interact with microglial cells and modulate neuroinflammatory cascades , offering a promising avenue for developing neuroprotective therapies 。 Additionally , investigating its potential as an antioxidant or free radical scavenger could open new therapeutic modalities for oxidative stress-related conditions。
The development of novel biomarkers for assessing the efficacy of (5Z,8Z,10E,12E,14R , 15S)-14 , 15-Dihydroxy-5 , 8 , 10 , 12 -eicosatetraenoic acid therapy is another critical area of focus 。 Non-invasive imaging techniques combined with biochemical assays could provide real-time monitoring of drug action , enabling personalized medicine approaches . Such advancements would enhance patient care by tailoring treatments based on individual responses observed through these biomarkers。
In conclusion,(5Z , 8Z , 10E , 12E , 14R , 15S)-14 , 15-Dihydroxy-5 , 8 , 10 , 12 -eicosatetraenoic acid (CAS No . 82263 -61 -4) represents a fascinating subject of scientific inquiry with significant implications for human health . Its unique molecular structure , coupled with emerging evidence of biological activity , positions it as a promising candidate for future therapeutics . Continued research across multiple disciplines will be essential to fully harness its potential while addressing challenges related to synthesis , bioavailability , and clinical translation .
82263-61-4 ((5Z,8Z,10E,12E,14R,15S)-14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid) 関連製品
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)
- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 2365418-99-9(Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2098079-54-8(2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)




